molecular formula C4H7ClN2S B2953534 5-Methylisothiazol-3-amine hydrochloride CAS No. 31857-79-1

5-Methylisothiazol-3-amine hydrochloride

Cat. No.: B2953534
CAS No.: 31857-79-1
M. Wt: 150.62
InChI Key: HCFLTOLUJNEDHD-UHFFFAOYSA-N
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Description

5-Methylisothiazol-3-amine hydrochloride is an organic compound with the chemical formula C4H7ClN2S. It is a white crystalline solid that is soluble in water, alcohol, and some organic solvents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

The synthesis of 5-Methylisothiazol-3-amine hydrochloride involves a two-step process:

Industrial production methods typically involve the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

5-Methylisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield sulfoxides, while reduction with hydrogen gas in the presence of a catalyst can produce the corresponding amine .

Scientific Research Applications

5-Methylisothiazol-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 5-Methylisothiazol-3-amine hydrochloride is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. The compound forms mixed disulfides upon treatment with such species, disrupting the normal function of these enzymes and leading to microbial cell death .

Comparison with Similar Compounds

5-Methylisothiazol-3-amine hydrochloride can be compared with other similar compounds, such as:

    Methylisothiazolinone (MIT): Used as a preservative and antimicrobial agent.

    Chloromethylisothiazolinone (CMIT): Often used in combination with MIT for enhanced antimicrobial activity.

    Benzisothiazolinone (BIT): Another widely used antimicrobial agent.

The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis and its distinct chemical properties that make it suitable for various industrial and research purposes .

Properties

IUPAC Name

5-methyl-1,2-thiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLTOLUJNEDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31857-79-1
Record name 5-methyl-1,2-thiazol-3-amine hydrochloride
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